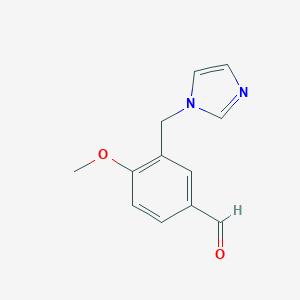
3-(1H-imidazol-1-ylmethyl)-4-methoxybenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . Imidazole has become an important synthon in the development of new drugs .Molecular Structure Analysis
Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .科学的研究の応用
Synthesis and Chemical Transformations
Imidazole derivatives, including structures similar to "3-(1H-imidazol-1-ylmethyl)-4-methoxybenzaldehyde," are key intermediates in the synthesis of various heterocyclic compounds due to their significant biological and medicinal properties (Laroum et al., 2019; Abdurakhmanova et al., 2018). These compounds serve as excellent intermediates for the synthesis of numerous heterocycles, showing significant versatility in chemical transformations.
Catalytic Applications
Imidazole-based compounds are explored for their catalytic roles in the oxidation of lignins into aromatic aldehydes, such as vanillin, indicating their potential in catalysis and organic synthesis (Tarabanko & Tarabanko, 2017). This highlights the utility of imidazole derivatives in environmentally friendly chemical processes.
Antioxidant and Biological Activities
Imidazole derivatives exhibit significant antioxidant activities, suggesting their potential in developing therapeutic agents and in food preservation (Munteanu & Apetrei, 2021). Their role in combating oxidative stress implies applications in medicinal chemistry and healthcare.
Environmental Remediation
Compounds with imidazole moieties have been investigated for the treatment of organic pollutants in wastewater, demonstrating their applicability in environmental science and engineering (Husain & Husain, 2007). Their ability to facilitate the degradation of recalcitrant compounds enhances the range of substrates and efficiency of environmental remediation efforts.
Material Science
In materials science, imidazole derivatives are involved in the development of metal-organic frameworks (MOFs) and nanofibers, indicating their significance in creating advanced materials with potential applications in gas storage, separation technologies, and catalysis (Sankar et al., 2019).
Safety and Hazards
将来の方向性
作用機序
Target of Action
It’s known that imidazole-containing compounds have a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, leading to a wide range of biological effects .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad spectrum of biological activities .
Result of Action
Imidazole derivatives are known to have a wide range of biological activities, suggesting that they could have diverse molecular and cellular effects .
特性
IUPAC Name |
3-(imidazol-1-ylmethyl)-4-methoxybenzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-16-12-3-2-10(8-15)6-11(12)7-14-5-4-13-9-14/h2-6,8-9H,7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWASVLODTHRLQO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)CN2C=CN=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-imidazol-1-ylmethyl)-4-methoxybenzaldehyde | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(Hydroxymethyl)piperidin-1-yl]ethan-1-one](/img/structure/B113079.png)
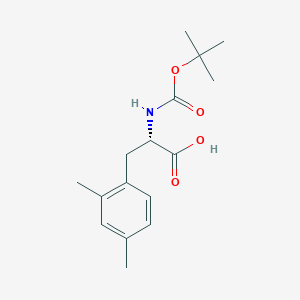
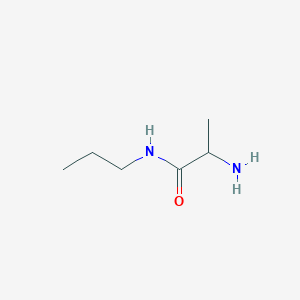
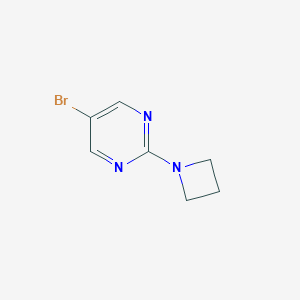


![1-[Bis(4-fluorophenyl)methyl]-4-(4-nitrophenyl)piperazine](/img/structure/B113095.png)




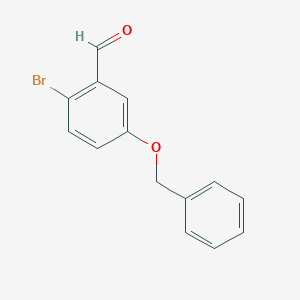
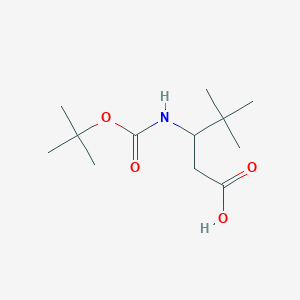
![Imidazo[1,5-A]pyridine-5-carbaldehyde](/img/structure/B113110.png)